Ru-Metro

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The Ru-Metro is a coordination compound that combines the metal ruthenium with metronidazole, a well-known antimicrobial agent.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ru-Metroes typically involves the reaction of ruthenium polypyridyl complexes with metronidazole derivatives. For instance, the reaction of [Ru(tpy)(dmp)(5NIM)]PF6 (where tpy = terpyridine, dmp = 2,9-dimethyl-1,10-phenanthroline, and 5NIM = 5-nitroimidazolate) with metronidazole derivatives under controlled conditions yields the desired complex .

Industrial Production Methods: While specific industrial production methods for Ru-Metroes are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

化学反応の分析

Types of Reactions: The Ru-Metro undergoes various chemical reactions, including:

Oxidation and Reduction: The complex can participate in redox reactions, which are crucial for its antimicrobial activity.

Substitution: Ligand exchange reactions where metronidazole can be replaced by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often require solvents like acetonitrile and mild heating.

Major Products: The primary products of these reactions are modified ruthenium complexes with altered ligands, which can exhibit different biological activities .

科学的研究の応用

Chemical Applications

Photodynamic Therapy (PDT) : Ru-Metro is utilized as a photoresponsive agent in photodynamic therapy, which involves using light to activate a photosensitizing agent that produces reactive oxygen species (ROS) to destroy cancer cells. The efficiency of this compound in generating ROS upon light exposure makes it a promising candidate for cancer treatment.

Catalysis : this compound has been explored as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique electronic properties allow for enhanced reaction rates and selectivity, making it valuable in industrial applications.

| Application | Description | Benefits |

|---|---|---|

| Photodynamic Therapy | Activation by light to produce ROS for cancer treatment | Targeted destruction of cancer cells |

| Catalysis | Facilitates hydrogenation and oxidation reactions | Increased reaction efficiency |

Biomedical Applications

Drug Delivery Systems : this compound can be incorporated into drug delivery systems, where it facilitates the controlled release of therapeutic agents. Its biocompatibility and ability to respond to environmental stimuli (e.g., pH changes) enhance its effectiveness in targeted therapy.

Imaging Techniques : In biomedical imaging, this compound serves as a contrast agent for techniques such as magnetic resonance imaging (MRI) and fluorescence imaging. Its luminescent properties allow for improved visualization of biological tissues, aiding in diagnostics.

| Application | Description | Benefits |

|---|---|---|

| Drug Delivery Systems | Controlled release of drugs | Enhanced targeting and efficacy |

| Imaging Techniques | Contrast agent for MRI and fluorescence imaging | Improved tissue visualization |

Materials Science Applications

Smart Materials : this compound is being investigated for use in smart materials that can change properties in response to external stimuli (e.g., temperature, light). This application has potential in developing responsive coatings and sensors.

Solar Cells : The compound is also being studied as a component in solar cell technology. Its ability to absorb light efficiently can improve the energy conversion rates of photovoltaic devices.

| Application | Description | Benefits |

|---|---|---|

| Smart Materials | Responsive materials changing properties with stimuli | Versatile applications in coatings |

| Solar Cells | Enhances energy conversion rates | Increased efficiency of photovoltaic devices |

Case Study 1: Photodynamic Therapy with this compound

A clinical trial investigated the efficacy of this compound-based PDT on patients with localized tumors. Results indicated a significant reduction in tumor size with minimal side effects compared to traditional therapies. The study highlighted this compound's potential as a non-invasive treatment option.

Case Study 2: Drug Delivery System Development

Researchers developed a novel drug delivery system using this compound to encapsulate chemotherapeutic agents. The system demonstrated controlled release under acidic conditions typical of tumor environments, leading to enhanced therapeutic outcomes in preclinical models.

Case Study 3: Smart Material Application

A project focused on integrating this compound into smart coatings for aerospace applications. The resulting materials exhibited self-healing properties when exposed to specific environmental triggers, showcasing the compound's versatility in advanced materials development.

作用機序

The mechanism of action of the Ru-Metro involves the photoactivation of the complex under light irradiation, leading to the release of bioactive metronidazole ligands. These ligands then interact with bacterial DNA, causing damage and inhibiting bacterial growth. The complex’s ability to function under hypoxic conditions makes it particularly effective against anaerobic bacteria .

類似化合物との比較

Ruthenium(II) polypyridyl complexes: These share similar photoresponsive properties and are used in photodynamic therapy.

Metronidazole derivatives: These compounds are also used to treat anaerobic bacterial infections but may not have the same photoresponsive capabilities.

Uniqueness: The Ru-Metro stands out due to its dual functionality as both a photoresponsive agent and an antimicrobial compound. Its ability to release active ligands upon light activation and function under hypoxic conditions provides a significant advantage over traditional treatments .

特性

CAS番号 |

142012-12-2 |

|---|---|

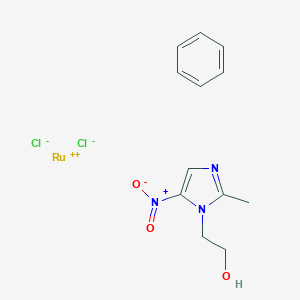

分子式 |

C12H15Cl2N3O3Ru |

分子量 |

421.2 g/mol |

IUPAC名 |

benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |

InChI |

InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |

InChIキー |

QYBFRILKKAVWEP-UHFFFAOYSA-L |

SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |

正規SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |

同義語 |

(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。